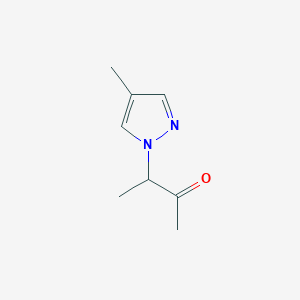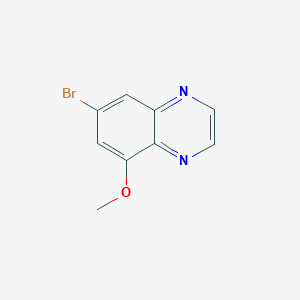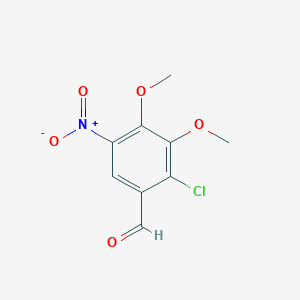
2-Chloro-3,4-dimethoxy-5-nitro-benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-3,4-dimethoxy-5-nitrobenzaldehyde is an organic compound with the molecular formula C9H8ClNO5 It is a derivative of benzaldehyde, where the benzene ring is substituted with chlorine, methoxy, and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-chloro-3,4-dimethoxy-5-nitrobenzaldehyde can be synthesized through the nitration of 2-chloro-3,4-dimethoxybenzaldehyde. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of 2-chloro-3,4-dimethoxy-5-nitrobenzaldehyde may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-3,4-dimethoxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Nucleophiles: Amines, thiols.
Condensation Reagents: Malononitrile, ethyl cyanoacetate.
Major Products Formed
Reduction: 2-chloro-3,4-dimethoxy-5-aminobenzaldehyde.
Substitution: 2-substituted-3,4-dimethoxy-5-nitrobenzaldehyde derivatives.
Condensation: Various heterocyclic compounds, such as pyrazoles and pyridines.
Applications De Recherche Scientifique
2-chloro-3,4-dimethoxy-5-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 2-chloro-3,4-dimethoxy-5-nitrobenzaldehyde and its derivatives involves interactions with specific molecular targets and pathways. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, potentially altering their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-5-nitrobenzaldehyde: Similar structure but lacks the methoxy groups.
3,4-dimethoxybenzaldehyde: Lacks the chlorine and nitro groups.
5-nitrovanillin: Contains a hydroxyl group instead of a chlorine atom.
Uniqueness
2-chloro-3,4-dimethoxy-5-nitrobenzaldehyde is unique due to the presence of both electron-donating (methoxy) and electron-withdrawing (nitro and chloro) groups on the benzene ring. This combination of substituents imparts distinct chemical reactivity and potential for diverse applications in synthesis and research .
Propriétés
Formule moléculaire |
C9H8ClNO5 |
|---|---|
Poids moléculaire |
245.61 g/mol |
Nom IUPAC |
2-chloro-3,4-dimethoxy-5-nitrobenzaldehyde |
InChI |
InChI=1S/C9H8ClNO5/c1-15-8-6(11(13)14)3-5(4-12)7(10)9(8)16-2/h3-4H,1-2H3 |
Clé InChI |
PKUPDUIRTWLSQH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1OC)Cl)C=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


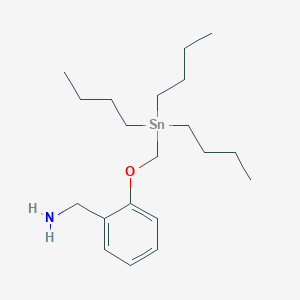
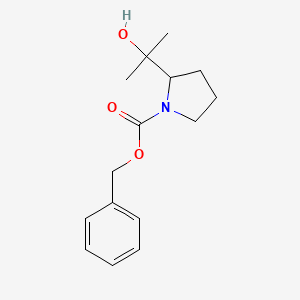
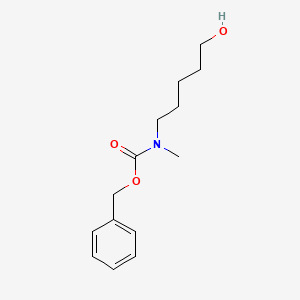
![2-[(2S)-1-acetylpyrrolidin-2-yl]acetic acid](/img/structure/B13499720.png)
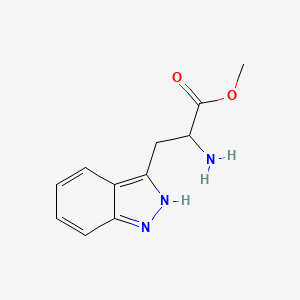


![2-[(2-Fluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B13499746.png)
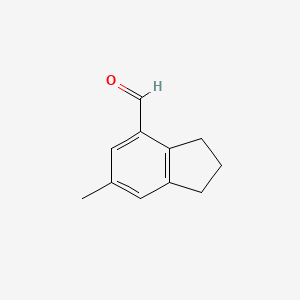
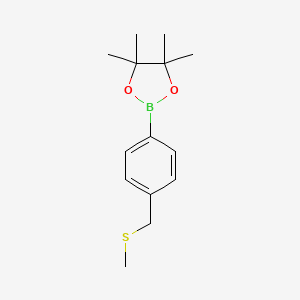
![rac-(3R,6R)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid, cis](/img/structure/B13499758.png)

